

Fluazinam Impurity 1: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Fluazinam impurity 1					
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This technical guide provides an in-depth review of **Fluazinam Impurity 1**, a significant process-related impurity in the manufacturing of the fungicide fluazinam. This document outlines its chemical identity, regulatory limits, toxicological profile, and detailed experimental protocols for its synthesis and analysis.

Introduction to Fluazinam and its Relevant Impurity

Fluazinam is a broad-spectrum contact fungicide used in agriculture to control a variety of fungal diseases. Its chemical name is 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine. During its synthesis, several impurities can be formed. Among these, **Fluazinam Impurity 1**, also known as Impurity 5, is of particular toxicological significance.

Chemical Identity of **Fluazinam Impurity 1**:

 Chemical Name: 3-Chloro-N-(3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridin-2-amine

CAS Number: 169327-87-1

Molecular Formula: C13H4Cl2F6N4O4

Molecular Weight: 465.09 g/mol



Regulatory Landscape and Quantitative Data

Regulatory bodies have established maximum permissible limits for **Fluazinam Impurity 1** in technical grade fluazinam due to its toxicological profile. These limits are summarized in the table below.

Table 1: Regulatory Limits for Fluazinam Impurity 1 in Technical Grade Fluazinam

Regulatory Body/Authority	Maximum Limit	Reference
FAO (Food and Agriculture Organization)	3 g/kg (0.3%)	[1][2]
European Union	2 g/kg (0.2%)	[2]
Canadian PMRA	1 g/kg (0.1%)	[2]

Toxicological Profile of Fluazinam Impurity 1

The primary toxicological concern associated with **Fluazinam Impurity 1** is its neurotoxicity. Toxicological studies have demonstrated that this impurity is responsible for reversible white matter vacuolation in the central nervous system of various animal species, including rats, mice, and dogs.[2][3] While acute toxicity data (LD50) for this specific impurity are not readily available in the public domain, the long-term oral No-Observed-Adverse-Effect-Level (NOAEL) has been established.

Table 2: Toxicological Data for Fluazinam Impurity 1



Endpoint	Value	Species	Key Observation	Reference
Long-term Oral NOAEL	0.02 mg/kg bw/day	Rat, Mouse, Dog	Reversible white matter vacuolation in the central nervous system	[2][3]
Acute Oral LD50	No data available	-	-	[4]
Acute Dermal LD50	No data available	-	-	[4]
Acute Inhalation LC50	No data available	-	-	[4]

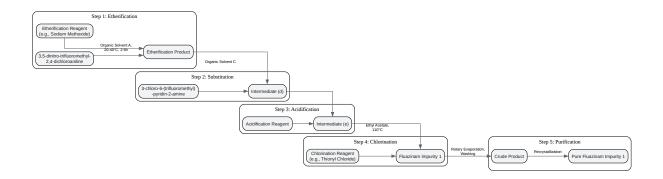
The presence of this impurity significantly increases the overall toxicity of technical grade fluazinam.[2]

Experimental Protocols Synthesis of Fluazinam Impurity 1

The following protocol is based on a method described in Chinese patent CN114315707A and provides a pathway for the laboratory-scale synthesis of **Fluazinam Impurity 1** for use as a reference standard.[5]

Diagram 1: Synthesis Workflow of Fluazinam Impurity 1





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Caption: Synthesis workflow for Fluazinam Impurity 1.

Methodology:

• Etherification: Dissolve 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline in a suitable organic solvent (e.g., DMF). Add an etherification reagent such as sodium methoxide and react at 20-40°C for 2-5 hours. Extract the product with an organic solvent and wash with water until the pH is neutral. Concentrate under reduced pressure to obtain the etherified product.



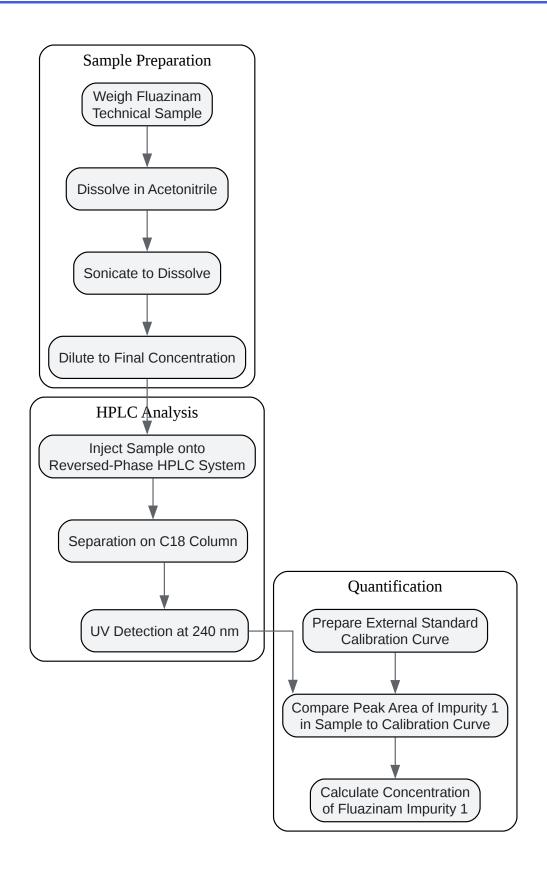
- Substitution: React the etherification product with 3-chloro-6-(trifluoromethyl)pyridine-2-amine in an organic solvent (e.g., DMF, methanol, ethyl acetate).
- Acidification: Treat the resulting intermediate with an acidification reagent.
- Chlorination: Dissolve the acidified intermediate in ethyl acetate and add a chlorination reagent such as thionyl chloride. Heat the reaction mixture to 110°C.
- Purification: After the reaction, remove the solvent by rotary evaporation. Wash the crude product with water and extract with ethyl acetate. The final product can be purified by recrystallization to yield high-purity Fluazinam Impurity 1.[5]

Analytical Determination of Fluazinam Impurity 1

The following reversed-phase high-performance liquid chromatography (HPLC) method is based on the validated method provided in the appendix of the FAO specifications for fluazinam.[1][3][6]

Diagram 2: Analytical Workflow for Fluazinam Impurity 1





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Caption: Analytical workflow for the quantification of Fluazinam Impurity 1.



Methodology:

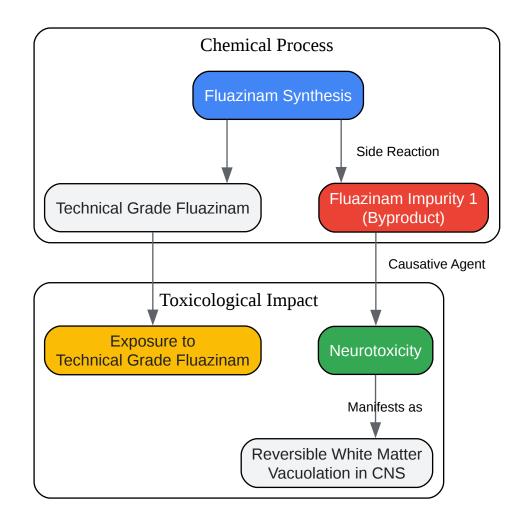
- Instrumentation: High-performance liquid chromatograph with a UV detector.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water. A typical mobile phase could be 70% acetonitrile and 30% water with 0.02% acetic acid.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV at 240 nm.[3]
- Injection Volume: 10-20 μL.
- Sample Preparation:
 - Accurately weigh a sample of technical grade fluazinam.
 - Dissolve the sample in acetonitrile.
 - Use an ultrasonic bath to ensure complete dissolution.
 - Dilute the solution with acetonitrile to a suitable concentration for HPLC analysis.
- Quantification: Use an external standard of known purity to prepare a calibration curve.
 Calculate the concentration of Fluazinam Impurity 1 in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Logical Relationships

The toxicological effect of **Fluazinam Impurity 1** is a direct consequence of its presence as a manufacturing byproduct in technical grade fluazinam. The logical relationship between the synthesis, the resulting impurity, and its toxicological impact is illustrated below.

Diagram 3: Relationship between Fluazinam Synthesis, Impurity 1, and Toxicity





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- To cite this document: BenchChem. [Fluazinam Impurity 1: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423536#fluazinam-impurity-1-literature-review]

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